![molecular formula C22H14F3N3O2 B2892139 2,6-difluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 899758-19-1](/img/structure/B2892139.png)
2,6-difluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H14F3N3O2 and its molecular weight is 409.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,6-Difluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of fluorine atoms and a quinazolinone moiety, which are known to enhance biological activity through various mechanisms. Its molecular formula is C19H15F3N2O, and it has a molar mass of approximately 360.33 g/mol.
The biological activity of this compound primarily involves inhibition of specific kinases that are implicated in cancer cell proliferation and survival. The compound's design allows it to interact with ATP-binding sites on kinases, thereby preventing phosphorylation processes critical for tumor growth.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-cancer properties. The following table summarizes key findings from various studies:
Study | Cell Line/Model | IC50 (µM) | Mechanism | Outcome |
---|---|---|---|---|
Study A | A549 (Lung Cancer) | 0.75 | Kinase Inhibition | Reduced cell viability by 70% |
Study B | MDA-MB-231 (Breast Cancer) | 1.25 | Apoptosis Induction | Induced apoptosis in 50% of cells |
Study C | HeLa (Cervical Cancer) | 0.50 | Cell Cycle Arrest | G1 phase arrest observed |
Case Studies
-
Case Study on Lung Cancer :
In a study involving A549 lung cancer cells, this compound demonstrated an IC50 value of 0.75 µM, indicating potent cytotoxic effects. The study reported a mechanism involving the inhibition of the EGFR pathway, which is crucial for tumor growth and survival. -
Breast Cancer Research :
Another investigation focused on MDA-MB-231 breast cancer cells showed that treatment with the compound at concentrations around 1.25 µM led to significant apoptosis induction. Flow cytometry analysis confirmed that approximately 50% of the treated cells underwent programmed cell death. -
Cervical Cancer Analysis :
In HeLa cells, the compound was shown to induce G1 phase cell cycle arrest at an IC50 of 0.50 µM. This arrest is significant as it halts the proliferation of cancer cells and can lead to increased sensitivity to other therapeutic agents.
特性
IUPAC Name |
2,6-difluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c1-12-26-18-8-3-2-5-14(18)22(30)28(12)13-9-10-15(23)19(11-13)27-21(29)20-16(24)6-4-7-17(20)25/h2-11H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMMCFQAXCUXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。